2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with a methyl group at the 5-position and a piperidine ring attached via an ethanone linker.
Preparation Methods
The synthesis of 2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 5-Position: The methyl group can be introduced at the 5-position of the indole ring using a Friedel-Crafts alkylation reaction with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the indole ring via an ethanone linker through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The piperidine ring may also contribute to the compound’s activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone can be compared with other indole derivatives such as:
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone: This compound features a fluorine atom at the 5-position of the indole ring, which may enhance its biological activity.
2-(5-Chloroindol-1-yl)-1-piperidin-1-ylethanone: The presence of a chlorine atom at the 5-position can alter the compound’s reactivity and biological properties.
2-(5-Bromoindol-1-yl)-1-piperidin-1-ylethanone: Bromine substitution at the 5-position can affect the compound’s pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
2-(5-methylindol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-5-6-15-14(11-13)7-10-18(15)12-16(19)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYSJXQXIMFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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